molecular formula C16H24N2O B7986133 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol

Cat. No.: B7986133
M. Wt: 260.37 g/mol
InChI Key: OMPQKCRADZNUCA-MRXNPFEDSA-N
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Description

2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The benzyl group is introduced via a nucleophilic substitution reaction, while the cyclopropyl group can be added through a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety typically yields aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol.

    Cyclopropyl-containing compounds: Other compounds with cyclopropyl groups, such as cyclopropylamines, also exhibit similar chemical properties.

Uniqueness

What sets 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol apart is its combination of a pyrrolidine ring, a cyclopropyl group, and an ethanol moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-11-10-18(15-6-7-15)16-8-9-17(13-16)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPQKCRADZNUCA-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(CCO)C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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